4-Bromo-3-trifluoromethylphenylisothiocyanate

CAS No.: 948294-47-1

Cat. No.: VC3878446

Molecular Formula: C8H3BrF3NS

Molecular Weight: 282.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948294-47-1 |

|---|---|

| Molecular Formula | C8H3BrF3NS |

| Molecular Weight | 282.08 g/mol |

| IUPAC Name | 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H |

| Standard InChI Key | FUJRJHFGAPKJFK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br |

| Canonical SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

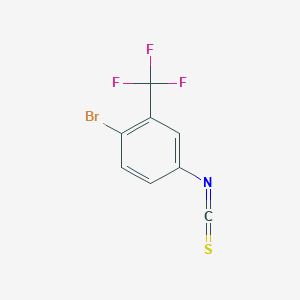

4-Bromo-3-trifluoromethylphenylisothiocyanate is an aromatic compound featuring a benzene ring substituted with bromine at the para position, a trifluoromethyl group at the meta position, and an isothiocyanate group at the ortho position relative to the bromine . Its IUPAC name, 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene, reflects this substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 948294-47-1 | |

| Molecular Formula | C₈H₃BrF₃NS | |

| Molecular Weight | 282.08 g/mol | |

| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br | |

| InChI Key | FUJRJHFGAPKJFK-UHFFFAOYSA-N |

The compound’s planar structure and electron-withdrawing groups (Br, CF₃) enhance its electrophilicity, particularly at the isothiocyanate carbon, enabling nucleophilic attack by amines, thiols, and alcohols.

Physical Properties

Experimental and predicted physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 285.4 ± 40.0 °C (predicted) | |

| Density | 1.63 ± 0.1 g/cm³ (predicted) | |

| Refractive Index | Not reported | – |

| Solubility | Likely soluble in organic solvents | – |

The high predicted boiling point and density align with its aromaticity and halogen content .

Reactivity and Functional Group Behavior

Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) is the primary reactive site, undergoing:

-

Nucleophilic Additions: Reactions with amines form thioureas, while thiols yield dithiocarbamates.

-

Cycloadditions: Participation in [4+2] cycloadditions with dienes to form six-membered heterocycles.

The electron-withdrawing trifluoromethyl group amplifies the electrophilicity of the isothiocyanate carbon, accelerating these reactions compared to non-fluorinated analogs.

Halogen and CF₃ Effects

-

Bromine: Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

-

Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.

Synthesis and Applications

Applications in Organic Synthesis

The compound serves as a building block for:

-

Heterocycle Synthesis: Thiourea derivatives for antimicrobial or anticancer agents.

-

Peptide Modification: Site-specific labeling of cysteine residues via thiol-isothiocyanate coupling.

Proteomics and Biochemistry

In proteomics, it is used to:

-

Label Proteins: Covalent modification of lysine or N-terminal amines for fluorescence or affinity tagging.

-

Study Protein Interactions: As a crosslinker to stabilize transient protein complexes.

| Hazard Category | GHS Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

-

Storage: Tightly sealed in cool, dry conditions away from light .

Research and Industrial Relevance

Case Studies

-

Antimicrobial Agents: Thiourea derivatives of this compound show activity against Gram-positive bacteria in preliminary assays.

-

Fluorescent Probes: Conjugation with fluorophores enables real-time tracking of protein dynamics in live cells.

Challenges and Innovations

-

Stability Issues: The isothiocyanate group hydrolyzes in aqueous media, necessitating anhydrous conditions during reactions.

-

Synthetic Modifications: Introduction of PEG chains improves solubility for biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume